Product packaging for Ethyl 3-cyclohexylpropanoate(Cat. No.:CAS No. 10094-36-7)

Ethyl 3-cyclohexylpropanoate

Cat. No.: B156880
CAS No.: 10094-36-7
M. Wt: 184.27 g/mol
InChI Key: NRVPMFHPHGBQLP-UHFFFAOYSA-N
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Description

Significance as a Foundational Organic Building Block

Ethyl 3-cyclohexylpropanoate is recognized as a key foundational building block in organic chemistry. a2bchem.com Its utility stems from its accessibility through straightforward synthesis and the reactivity of its ester group. A common method for its preparation involves the Fischer esterification of 3-cyclohexanepropionic acid with ethanol (B145695), a process that can be performed efficiently. dergipark.org.tr

Once synthesized, this compound serves as a versatile precursor for a range of other molecules. The ester functional group can undergo various transformations, such as:

Hydrolysis to yield 3-cyclohexylpropanoic acid.

Reduction to produce 3-cyclohexylpropan-1-ol.

Aminolysis/Hydrazinolysis to form amides or hydrazides. For instance, it reacts with hydrazine (B178648) hydrate (B1144303) to produce 3-cyclohexylpropanohydrazide, a key intermediate for synthesizing heterocyclic compounds like 1,2,4-triazoles. dergipark.org.tr

This reactivity allows for the introduction of the cyclohexylpropyl motif into a wide array of chemical structures. The cyclohexyl group itself imparts specific properties, such as increased lipophilicity and steric bulk, which can be desirable in the design of new molecules, including pharmaceuticals and agrochemicals. a2bchem.com

Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Boiling Point 91-94 °C at 8 mmHg chemicalbook.com
Density 0.94 g/mL at 25 °C chemicalbook.com
Refractive Index 1.448 at 20 °C chemicalbook.com

| Solubility | Almost insoluble in water; soluble in alcohol and oils chemicalbook.com |

Strategic Utility in the Construction of Complex Molecular Architectures

The structure of this compound makes it strategically useful for the synthesis of complex molecules, including those with specific stereochemistry and biological activity. a2bchem.com The cyclohexyl group provides a rigid scaffold, while the propanoate chain offers a flexible linker with a reactive handle.

Research has demonstrated its role in the synthesis of sophisticated molecules:

Chiral Compounds: Derivatives of this compound are employed in enantioselective synthesis. For example, 3-cyclohexylacrylic acid ethyl ester, a closely related derivative, is a starting material for the Sharpless asymmetric dihydroxylation to produce enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This chiral diol is a key intermediate in the synthesis of complex amino acids. acs.org

Biologically Active Molecules: The compound and its derivatives are integral to the synthesis of molecules with potential therapeutic applications. O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride (B599025), a complex ligand synthesized from a derivative of 3-cyclohexylpropanoic acid, has shown significant tumoricidal activity against various cancer cell lines and was found to inhibit breast cancer growth and metastasis in murine models. nih.gov

Peptidomimetics and Macrocycles: The cyclohexylpropyl moiety is incorporated into the P1 position of peptidyl inhibitors to enhance their properties. In the design of inhibitors for norovirus protease, a derivative, methyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)pent-4-ynamido)-3-cyclohexylpropanoate, was used as an intermediate in the synthesis of potent macrocyclic antiviral compounds. nih.gov The inclusion of the cyclohexyl group is a common strategy to improve the metabolic stability and cell permeability of peptide-based drugs.

Classification within Ester Chemistry and its Research Context

Within the vast field of ester chemistry, this compound is classified as a fatty acid ester . foodb.cahmdb.ca Specifically, it is the ethyl ester of 3-cyclohexylpropanoic acid. This classification places it within a broad family of compounds that are widespread in nature and industry.

Its nomenclature follows the standard rules for esters, where the name is derived from the alcohol (ethanol, giving "ethyl") and the carboxylic acid (3-cyclohexylpropanoic acid, giving "3-cyclohexylpropanoate"). libretexts.org While it shares the basic ester linkage (R-COO-R') with simpler esters like ethyl acetate (B1210297), the presence of the bulky, aliphatic cyclohexyl ring distinguishes its physical and chemical properties. This cycloaliphatic feature makes it less volatile and more lipophilic than many short-chain aliphatic esters.

In a research context, it is often considered an alicyclic ester. thegoodscentscompany.com Its applications extend beyond being a simple solvent or fragrance component, unlike many common esters. Instead, its primary value lies in its role as a reactive intermediate and a structural component in the synthesis of high-value, complex molecules for pharmaceutical and materials science research. a2bchem.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B156880 Ethyl 3-cyclohexylpropanoate CAS No. 10094-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyclohexylpropanoate
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InChI

InChI=1S/C11H20O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPMFHPHGBQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID00143587
Record name Ethyl cyclohexane propionate
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Molecular Weight

184.27 g/mol
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Physical Description

Colourless, oily liquid; fruity odour of pear-peach-banana type
Record name Ethyl cyclohexanepropionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

91.00 to 94.00 °C. @ 8.00 mm Hg
Record name Ethyl 3-cyclohexylpropionate
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Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Ethyl cyclohexanepropionate
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Density

0.926-0.932
Record name Ethyl cyclohexanepropionate
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CAS No.

10094-36-7
Record name Ethyl cyclohexanepropionate
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Record name Ethyl cyclohexane propionate
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Record name Ethyl cyclohexanepropionate
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Record name Ethyl 3-cyclohexylpropionate
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Record name ETHYL CYCLOHEXANE PROPIONATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Ethyl 3 Cyclohexylpropanoate

Esterification Reactions for Ethyl 3-cyclohexylpropanoate Synthesis

Esterification represents a direct and fundamental approach to synthesizing this compound. This typically involves the reaction of a carboxylic acid with an alcohol.

The most straightforward synthesis of this compound is the direct esterification of 3-Cyclohexylpropanoic acid with ethanol (B145695). In a typical laboratory protocol, 3-Cyclohexylpropanoic acid is refluxed with an excess of ethanol. dergipark.org.tr This reaction is driven towards the formation of the ester product, which can then be isolated after workup with water and saline solution. dergipark.org.tr

A representative procedure involves refluxing 3-Cyclohexanepropionic acid (0.20 mol) with excess ethanol (0.25 mol) for a duration of 12 hours. dergipark.org.tr The resulting ester is then purified. dergipark.org.tr This method is also noted in the context of the ethanolysis of lignite (B1179625), where the reaction between alkanoic acids present in the lignite and ethanol leads to the formation of various ethyl alkanoates, including this compound. acs.org

Table 1: Direct Esterification of 3-Cyclohexylpropanoic Acid

Reactant 1 Reactant 2 Conditions Duration

To enhance the rate and yield of the esterification reaction, an acid catalyst is often employed. This is a common industrial and laboratory practice for the preparation of esters like this compound. echemi.com The catalyst, typically a strong mineral acid such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

While specific data for the acid-catalyzed synthesis of this compound is detailed, analogous reactions provide insight. For instance, the preparation of Ethyl 4-phenylbutanoate involves the esterification of the corresponding acid with ethanol using a sulfuric acid catalyst. Similarly, the esterification of acrylic acid with cyclohexanol (B46403) using sulfuric acid is a benchmark method, though it can be associated with side reactions like oligomerization.

Carbon-Carbon Bond Forming Reactions in Propanoate Synthesis

Alternative synthetic routes involve the formation of the carbon skeleton of the propanoate moiety through carbon-carbon bond-forming reactions.

The Claisen condensation provides a method for forming a carbon-carbon bond between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. byjus.commasterorganicchemistry.com A variation of this, the crossed Claisen condensation, can be utilized to synthesize this compound. brainly.comyoutube.com This reaction would involve the condensation of an enolizable ester with a non-enolizable carbonyl compound. byjus.com

One proposed pathway involves the reaction between cyclohexanone (B45756) and ethyl butanoate in the presence of sodium ethoxide (NaOEt) in ethanol. brainly.com The enolate ion generated from ethyl butanoate acts as the nucleophile, attacking the carbonyl carbon of cyclohexanone to ultimately form this compound. brainly.com The reaction requires a base that does not participate in competing nucleophilic substitution reactions. byjus.com

Table 2: Claisen Condensation for this compound

Reactant 1 Reactant 2 Base/Solvent Product

Radical reactions offer a powerful tool for carbon-carbon bond formation. The synthesis of this compound can be achieved via a radical chain addition reaction. This process involves the addition of an alkyl radical to an electron-deficient alkene. ucl.ac.uk

In a specific example, the reaction is carried out between cyclohexyl iodide and ethyl acrylate (B77674). The process is initiated to form a cyclohexyl radical, which then adds to the electron-deficient double bond of ethyl acrylate. The resulting radical intermediate then abstracts a hydrogen atom from a suitable donor, such as a ligated borane, to yield the final product. Using this method with butyl and cyclohexyl iodides, isolated yields of approximately 30% for this compound have been reported from reactions using 1-2 mmol of the alkyl halide.

Table 3: Radical Chain Addition Synthesis

Alkyl Halide Alkene Reported Yield

Hydrogenation-Based Synthetic Pathways

Hydrogenation of an unsaturated precursor provides another viable route to this compound. This method involves the saturation of a carbon-carbon double bond in the parent molecule.

A direct precursor for this synthesis is (E)-Ethyl 3-cyclohexylacrylate. Catalytic hydrogenation of this α,β-unsaturated ester over a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂) effectively saturates the double bond to yield this compound. This transformation can be monitored by observing the disappearance of the olefinic signals in the NMR spectrum.

Another related process involves the hydrogenation of methyl-cinnamate to methyl-cyclohexylpropionate, followed by transesterification to obtain the desired ester. perfumerflavorist.com The hydrogenation of methyl-cinnamate has been successfully achieved using catalysts like Palladium on carbon (Pd/C) or Nickel on alumina (B75360) (Ni/Al₂O₃). perfumerflavorist.com

Table 4: Hydrogenation of (E)-Ethyl 3-cyclohexylacrylate

Starting Material Catalyst Reagent Product

Catalytic Hydrogenation of Unsaturated Precursors

The synthesis of this compound is frequently achieved through the catalytic hydrogenation of unsaturated precursors, such as ethyl cinnamate (B1238496). This process involves the saturation of the aromatic ring and the carbon-carbon double bond of the acrylate moiety. The choice of catalyst is crucial for the efficiency and selectivity of the reaction.

Research has investigated the hydrogenation kinetics of precursors like cinnamic acid and its methyl ester using various catalysts on an active carbon support. perfumerflavorist.com Common catalysts for this transformation include palladium (Pd/C), platinum (Pt/C), and ruthenium (Ru/C). perfumerflavorist.com The hydrogenation process typically converts the precursor, for instance, methyl cinnamate, into methyl-cyclohexylpropionate, which can then be used to produce the desired ethyl ester. perfumerflavorist.com The reaction involves reducing the unsaturated ester to achieve the saturated cyclohexyl ring. google.com

In a related process for producing a similar compound, allyl-3-cyclohexylpropionate, the hydrogenation of cinnamic acid and its methyl ester was studied. perfumerflavorist.com The study explored the effectiveness of different catalysts, providing insights applicable to the synthesis of the ethyl ester. The conditions for such hydrogenations can influence the yield and purity of the final product. For example, in the hydrogenation of methyl-phenoxyacetate to methyl-cyclohexyloxyacetate, it was found that higher temperatures could lead to catalyst deactivation, while pressure had no significant impact on selectivity. perfumerflavorist.com

A key step in a multi-step synthesis of a related complex molecule involves the hydrogenation of an azide (B81097) precursor over a Palladium on carbon (Pd/C) catalyst in ethyl acetate (B1210297) to yield the desired saturated ring structure. acs.org

Table 1: Catalyst Performance in the Hydrogenation of Cinnamic Acid Derivatives This table summarizes the findings from studies on the hydrogenation of related precursors, which are indicative of the processes used for this compound.

CatalystPrecursorProductObservationsReference
5% Pt/CCinnamic Acid / Methyl Cinnamate3-Cyclohexylpropionic Acid / Methyl EsterStudied for hydrogenation kinetics. perfumerflavorist.com
5% Pd/CCinnamic Acid / Methyl Cinnamate3-Cyclohexylpropionic Acid / Methyl EsterEffective for hydrogenation. Total conversion achieved for similar substrates. perfumerflavorist.comperfumerflavorist.com
5% Ru/CCinnamic Acid / Methyl Cinnamate3-Cyclohexylpropionic Acid / Methyl EsterInvestigated as a potential catalyst for the hydrogenation step. perfumerflavorist.com
10% Pd/CAzide Precursor with Phenyl RingSaturated Cyclohexyl RingHydrogenation was successful over 20 hours. acs.org

Sequential Hydrogenation and Transesterification Strategies

A common and efficient method for synthesizing alkyl 3-cyclohexylpropionates involves a two-step sequence: catalytic hydrogenation followed by transesterification. perfumerflavorist.com This strategy is particularly useful when starting from readily available unsaturated aromatic esters like methyl cinnamate.

In the first step, the precursor, such as methyl cinnamate, undergoes catalytic hydrogenation to produce methyl 3-cyclohexylpropionate. perfumerflavorist.com This intermediate is then subjected to transesterification with the desired alcohol. To synthesize this compound, the methyl 3-cyclohexylpropionate would be transesterified with ethanol.

One study detailed the synthesis of allyl-3-cyclohexylpropionate, where methyl 3-cyclohexylpropionate was transesterified with allyl alcohol. perfumerflavorist.com The reaction was catalyzed by calcium carbonate, and the equilibrium was shifted by removing the resulting methanol (B129727) as an azeotrope with cyclohexane (B81311). perfumerflavorist.com A similar principle applies to the synthesis of the ethyl ester, where ethanol would replace allyl alcohol. The yields for such transesterification reactions can be favorable, with reported yields of 74% for the allyl ester, calculated from the starting methyl-cyclohexylpropionate. perfumerflavorist.com

This sequential approach offers flexibility, allowing for the synthesis of various esters of 3-cyclohexylpropionic acid by simply changing the alcohol used in the transesterification step. google.com

Alternative Synthetic Routes and Precursors from Cyclohexane

While routes from unsaturated aromatic precursors are common, alternative synthetic pathways starting from cyclohexane have also been explored. chegg.com These methods are valuable as they utilize a different feedstock.

One documented, though less direct, method involves the reaction of 4-vinyl-1-cyclohexene with carbon dioxide in methanol, catalyzed by a (CO)8CO2-pyridine complex. This is followed by hydrogenation and then re-esterification of the resulting methyl-3-cyclohexylpropionate with the desired alcohol. perfumerflavorist.com

Another fundamental approach involves the Fischer esterification of 3-cyclohexanepropionic acid. In one procedure, 3-cyclohexanepropionic acid is refluxed with an excess of ethanol for 12 hours to yield this compound. dergipark.org.tr The crude ester is then purified by washing with water and saline. dergipark.org.tr

Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethyl 3 Cyclohexylpropanoate

Mechanistic Investigations of Nucleophilic Additions

The reactivity of Ethyl 3-cyclohexylpropanoate in nucleophilic addition reactions is a subject of significant interest. A notable example is the Claisen condensation, a carbon-carbon bond-forming reaction. In a typical Claisen reaction, an enolate ion attacks the carbonyl carbon of an ester. For instance, the reaction between ethyl butanoate and cyclohexanone (B45756), in the presence of a base like sodium ethoxide, can yield this compound. brainly.com The mechanism involves the deprotonation of the α-hydrogen of the ester to form an enolate, which then acts as the nucleophile. brainly.com

Recent advancements have also highlighted the use of dual nickel-photoredox catalysis in related transformations. For example, the synthesis of this compound has been achieved from cyclohexylbromide and 3,3-diethoxyprop-1-ene using this catalytic system. tdx.cat Mechanistic studies suggest that these reactions can proceed through the homolysis of nickel bonds under visible light irradiation, leading to the formation of radical intermediates. tdx.cat

Stereochemical Considerations and Chiral Properties in Reactions

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the reactions of this compound, influencing both the reaction pathway and the properties of the products. acs.org The development of asymmetric catalytic systems allows for the synthesis of specific stereoisomers of molecules.

For instance, in the context of producing chiral cyclopropanes, transition-metal-catalyzed asymmetric carbene-transfer reactions are a powerful tool. acs.org While not directly involving this compound as a starting material, the principles are relevant. The use of chiral chromium complexes, for example, can lead to the formation of cyclopropanes with high diastereo- and enantioselectivities under mild conditions. acs.org These reactions often proceed through a stepwise, radical-based mechanism, highlighting the importance of controlling the stereochemical outcome at each step. acs.org

The synthesis of derivatives of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid has been a focus of studies investigating their biological activities. researchgate.net The stereochemistry of these compounds is crucial for their interaction with biological targets. researchgate.net

Reactivity under Diverse Chemical Environments and Mild Conditions

The reactivity of this compound and related esters can be influenced by the chemical environment, with a growing emphasis on developing reactions that proceed under mild conditions. This approach is central to green chemistry, which seeks to reduce the environmental impact of chemical processes.

Palladium-catalyzed cross-coupling reactions of organosilanolates, for example, can be achieved under mild conditions without the need for anionic activation, through the formation of a critical Si-O-Pd linkage. core.ac.uk Similarly, the use of dual photoredox/nickel catalysis allows for alkene carbofunctionalization reactions to occur under gentle conditions. rsc.org These methods often demonstrate compatibility with a range of electrophiles and nucleophiles. core.ac.uk

The anaerobic degradation of cyclohexane (B81311), a related cycloalkane, by sulfate-reducing bacteria provides a biological example of reactivity in a specific environment. frontiersin.org This process involves the activation of the cycloalkane and its subsequent breakdown, with 3-cyclohexylpropionate identified as a metabolite. frontiersin.org

Enolate Chemistry in Carbon-Carbon Bond Forming Reactions

Enolates are highly versatile intermediates in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. vanderbilt.eduiupac.org The enolate of this compound can be generated by treating the ester with a suitable base. vanderbilt.edu The resulting enolate is a potent nucleophile, capable of reacting with various electrophiles. masterorganicchemistry.com

The formation of enolates is a reversible process, and the choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed. vanderbilt.edu For esters, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to prevent competing nucleophilic substitution at the ester carbonyl group. vanderbilt.edumnstate.edu

Once formed, the enolate of this compound can participate in a variety of C-C bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position. mnstate.edu

Aldol-type reactions: Condensation with aldehydes or ketones. iupac.orgvanderbilt.edu

Claisen condensation: Reaction with another ester molecule. brainly.comvanderbilt.edu

The regioselectivity and stereoselectivity of these reactions are of paramount importance and can often be controlled by the careful selection of reagents and reaction conditions. vanderbilt.edu

Below is a table summarizing key aspects of the reactivity of this compound:

Reaction TypeKey Reagents/ConditionsMechanistic FeaturesProducts
Nucleophilic Addition (Claisen Condensation) Sodium ethoxide, ethanol (B145695)Enolate formation, nucleophilic attack on carbonylβ-keto esters
Dual Nickel-Photoredox Catalysis Nickel catalyst, photosensitizer, visible lightRadical intermediates, homolysis of Ni-bondsFunctionalized propanoates
Enolate Alkylation LDA, alkyl halideIrreversible enolate formation, SN2 reactionα-alkylated esters
Aldol-type Condensation Base or acid catalyst, aldehyde/ketoneEnolate or enol formation, nucleophilic additionβ-hydroxy esters

Catalytic Systems in the Synthesis and Transformation of Ethyl 3 Cyclohexylpropanoate

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of high efficiency, selectivity, and mechanistic clarity. eprajournals.comuclouvain.bersc.org

Acid Catalysis in Esterification Processes

The esterification of 3-cyclohexylpropionic acid with ethanol (B145695) represents a direct and fundamental route to Ethyl 3-cyclohexylpropanoate. chegg.com This reaction is typically catalyzed by a strong acid, a classic example of homogeneous catalysis. Mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. perfumerflavorist.com To drive the reaction towards completion, the water formed as a byproduct is often removed, for instance, by azeotropic distillation with a solvent like hexane. perfumerflavorist.com

Transition Metal Catalysis for Hydrogenation (Palladium, Platinum, and Ruthenium Systems)

While heterogeneous catalysts are more common for the hydrogenation of ethyl cinnamate (B1238496), homogeneous transition metal complexes are also effective. eprajournals.comnih.gov Soluble complexes of palladium, platinum, and ruthenium can catalyze the reduction of the carbon-carbon double bond in ethyl cinnamate to yield this compound. perfumerflavorist.comgoogle.com These catalytic cycles generally involve the activation of molecular hydrogen by the metal center, coordination of the alkene, and subsequent insertion of hydrogen across the double bond. eprajournals.comuclouvain.be The use of specific ligands, such as phosphines, can tune the catalyst's activity and selectivity, which is a key advantage of homogeneous systems. nih.gov

Organometallic Catalysis in Advanced Synthetic Protocols

Modern synthetic chemistry has introduced advanced organometallic protocols for forming esters. One such method is the cobalt-catalyzed alkoxycarbonylation of alkenes. In a specific application, vinylcyclohexane (B147605) can be reacted with ethanol and carbon monoxide in the presence of a cobalt catalyst like dicobalt octacarbonyl (Co₂(CO)₈) to produce this compound. amazonaws.com This process efficiently forms the ester in a single step from a simple alkene precursor. amazonaws.com

Furthermore, dual photoredox/nickel catalysis has emerged as a powerful tool for carbon-carbon bond formation. rsc.org In a relevant example, a nickel catalyst combined with a photocatalyst was used to couple an alkyl radical with an α,β-unsaturated ester, demonstrating an advanced method for creating complex propanoate structures. rsc.org

Heterogeneous Catalysis Development

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is a cornerstone of industrial chemical synthesis due to the ease of catalyst separation and recycling. rsc.orgresearchgate.net This approach is heavily utilized in the production of this compound via hydrogenation.

Supported Metal Catalysts for Hydrogenation (e.g., Activated Carbon Supports)

The most prevalent industrial method for synthesizing this compound is the hydrogenation of the C=C double bond of ethyl cinnamate. youtube.com This is almost universally performed using a heterogeneous catalyst, most commonly palladium supported on activated carbon (Pd/C). youtube.comnih.govchegg.com Activated carbon is an ideal support due to its high surface area, which allows for excellent dispersion of the palladium nanoparticles, leading to a more active catalyst. youtube.com Besides palladium, other platinum group metals like platinum (Pt/C) and ruthenium (Ru/C) on activated carbon are also effective catalysts for this transformation. perfumerflavorist.com

The process involves reacting ethyl cinnamate with hydrogen gas in a solvent like ethanol, in the presence of the solid catalyst. youtube.com The reaction can be conducted in batch reactors or, for larger scales, in continuous flow systems. nih.govfrontiersin.org

Investigation of Catalyst Supports and Performance

The performance of a heterogeneous catalyst is not solely dependent on the metal but is also significantly influenced by the support material. google.comgoogle.com While activated carbon is common, other materials such as alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and zeolites have been investigated as supports for platinum group metals. google.comgoogle.com The choice of support can affect the catalyst's activity, stability, and selectivity.

Research into continuous flow hydrogenation has highlighted the importance of optimizing reaction parameters to maximize productivity. frontiersin.org In one study using a Pd/C catalyst in a slurry, parameters such as temperature, pressure, and residence time were systematically varied to achieve a high yield (up to 99%) and productivity (up to 55 g/h) of the desired product. frontiersin.org Another innovative approach involves the use of hybrid supports, such as polysilane-supported palladium/alumina (Pd/(PSi–Al₂O₃)), which has demonstrated high and sustained catalytic activity in continuous flow systems for at least 8 hours without detectable palladium leaching. nih.gov

Research Findings in Tabular Format

The following tables present summarized data from research on the synthesis of this compound.

Table 1: Empirical Optimization of Ethyl Cinnamate Hydrogenation in a Continuous Flow System frontiersin.org

This table illustrates the effect of varying reaction parameters on the yield and productivity of this compound using a heterogeneous Pd/C catalyst.

EntryTemperature (°C)Pressure (bar)Residence Time (s)Yield (%)Productivity (g/h)
125318157.3
2253184019.5
3253306017.5
425918209.8
525930257.3
6759189043.8
7759309928.9
8759189154.7
9759309934.6
107512309834.6

Data adapted from a study on continuous hydrogenation using a kilo lab scale reactor. frontiersin.org

Table 2: Comparison of Catalysts for Hydrogenation of Cinnamic Acid Derivatives perfumerflavorist.com

This table compares the effectiveness of different metal catalysts supported on activated carbon for the hydrogenation of cinnamic acid and its methyl ester.

CatalystSubstrateProductReaction Time (min)
5% Ru/CCinnamic Acid3-cyclohexylpropionic acid150
5% Pd/CCinnamic Acid3-cyclohexylpropionic acid210
5% Pt/CCinnamic Acid3-cyclohexylpropionic acid>300
5% Ru/CMethyl CinnamateMethyl 3-cyclohexylpropionate120
5% Pd/CMethyl CinnamateMethyl 3-cyclohexylpropionate240
5% Pt/CMethyl CinnamateMethyl 3-cyclohexylpropionate>300

Data derived from kinetic studies on the hydrogenation of cinnamic acid and its methyl ester. perfumerflavorist.com

Emerging Catalytic Strategies

Recent advancements in catalysis have opened new avenues for the synthesis and functionalization of esters like this compound. These emerging strategies offer improved efficiency, selectivity, and access to novel derivatives, moving beyond traditional methods. Key areas of progress include the application of phase-transfer catalysis for creating derivatives, the use of asymmetric catalysis to generate specific stereoisomers, and the development of Lewis base-catalyzed reactions for producing unique analogues.

Phase-Transfer Catalysis in Derivative Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. sioc.ac.cnacs.org This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase (e.g., an aqueous phase containing a nucleophile) to the other (e.g., an organic phase containing the substrate) where the reaction can proceed. sioc.ac.cnacs.org

While this compound itself lacks a highly acidic proton for easy functionalization via PTC, the principles of PTC are highly relevant for the synthesis of its derivatives, particularly through the C-alkylation of active methylene (B1212753) compounds that can serve as precursors. mdpi.comresearchgate.net Research has extensively documented the solid-liquid phase C-alkylation of compounds with active methylene groups (e.g., flanked by C=O groups) using PTC. mdpi.comresearchgate.net For instance, precursors like a cyclohexyl-substituted malonic ester or β-keto ester could be effectively alkylated under PTC conditions to introduce various side chains, followed by subsequent chemical transformations to yield a diverse library of this compound derivatives.

The use of PTC in the alkylation of active methylene compounds often involves a solid base like potassium carbonate and a catalyst such as tetrabutylammonium (B224687) bromide (TBAB). mdpi.comresearchgate.net This methodology has been shown to be effective for the mono- and dialkylation of substrates like diethyl malonate and ethyl acetoacetate. mdpi.comresearchgate.net In some modern approaches, microwave irradiation is used to promote the reaction, occasionally even eliminating the need for a traditional phase-transfer catalyst. mdpi.comresearchgate.net

Table 1: Representative Examples of Phase-Transfer Catalyzed Alkylation of Active Methylene Compounds

SubstrateAlkylating AgentCatalystBaseConditionsProduct(s)Yield (%)Reference
Diethyl malonateBenzyl (B1604629) chlorideTBABK₂CO₃MW, solvent-freeMono- & Di-alkylated58-83 mdpi.comresearchgate.net
Ethyl acetoacetateEthyl iodideNoneK₂CO₃MW, 120°C, 30 minMono-alkylated94 researchgate.net
Ethyl cyanoacetateEthyl iodideNoneK₂CO₃MW, 100°C, 60 minMono- & Di-alkylated78 (mono), 12 (di) researchgate.net

Asymmetric Catalysis in Generating Enantiomerically Enriched Propanoates

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fragrance industries. acs.orgnih.gov For propanoates related to this compound, two primary strategies have emerged: the asymmetric hydrogenation of unsaturated precursors and the asymmetric dihydroxylation of olefinic precursors.

Asymmetric Hydrogenation

The most direct route to chiral this compound is through the asymmetric hydrogenation of its α,β-unsaturated analogue, (E)-ethyl 3-cyclohexylacrylate, or the more commonly studied ethyl cinnamate. This approach has become one of the most powerful and efficient strategies for creating chiral molecules due to its high atom economy. acs.org Transition metal complexes with chiral ligands, particularly those based on rhodium (Rh) and iridium (Ir), have shown exceptional performance in this area. acs.orgresearchgate.net For example, rhodium complexes with chiral phosphine (B1218219) ligands have been successfully used in the asymmetric hydrogenation of cinnamate derivatives, achieving high enantioselectivity (ee). researchgate.netnih.gov Parahydrogen-induced hyperpolarization (PHIP) NMR has been utilized as an advanced technique to determine the enantioselectivity of these hydrogenation reactions unambiguously. aip.orgnih.gov

Asymmetric Dihydroxylation

An alternative strategy involves the Sharpless asymmetric dihydroxylation of an unsaturated precursor like (E)-ethyl 3-cyclohexylacrylate. This reaction introduces two adjacent hydroxyl groups across the double bond with a high degree of stereocontrol. acs.orgursa.cat The resulting enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate is a valuable chiral building block that can be further transformed into other important compounds, such as β-hydroxy-α-amino acids. acs.orgursa.cat A practical, multi-gram synthesis has been developed starting from the enantiomerically enriched diol, highlighting the industrial applicability of this method. acs.orgursa.cat

Table 2: Examples of Asymmetric Catalysis for Enantiomerically Enriched Propanoate Synthesis

PrecursorReaction TypeCatalytic SystemProduct TypeEnantiomeric Excess (ee)Reference
α-Alkoxy cinnamic acid derivativeAsymmetric HydrogenationRhodium-basedChiral propionateHigh nih.gov
(E)-ethyl 3-cyclohexylacrylateAsymmetric Dihydroxylation(DHQD)₂PHAL, K₂OsO₄(OH)₄Enantiomerically enriched diolHigh acs.orgursa.cat
(E)-β-aryl-N-acetyl enamidesAsymmetric HydrogenationRhodium-WingPhosChiral β-arylaminesHigh researchgate.net
Methyl-α-acetoamido cinnamateAsymmetric HydrogenationRhodium-basedChiral amino acid precursorHigh aip.orgnih.gov

These catalytic systems provide robust and highly selective pathways to access specific stereoisomers of this compound and its functionalized derivatives.

Lewis Base Catalyzed Carbosulfenylation for Analogues

Lewis base catalysis is a mode of activation where an electron-pair donor (the Lewis base) interacts with a substrate to increase its reactivity. sioc.ac.cn Unlike Lewis acid catalysis, which enhances a substrate's electrophilicity, Lewis base catalysis can enhance either the nucleophilic or electrophilic character of a species, leading to a diverse array of possible transformations. sioc.ac.cn This strategy has been applied to the functionalization of esters, amides, and other carbonyl compounds. oaepublish.comrsc.org

While the direct Lewis base-catalyzed carbosulfenylation of this compound is not yet a widely reported transformation, the underlying principles suggest its feasibility for creating novel analogues. The strategy would involve the simultaneous introduction of both a carbon-based group and a sulfur-based group across a reactive site. The activation of esters by Lewis bases, such as chiral isothioureas or phosphines, can generate highly reactive intermediates like acylammonium ions. oaepublish.com These intermediates can then undergo subsequent reactions.

Research into related transformations provides a blueprint for how such a reaction might be designed:

α-Functionalization of Esters: Cooperative catalysis combining a palladium hydride catalyst and a chiral Lewis base has enabled the enantioselective α-alkylation of esters. oaepublish.com The Lewis base activates the ester, forming an enolate equivalent that can then react with an electrophile.

Sulfenylation of Alcohols: A metal-free, Lewis base-catalyzed trifluoromethylsulfinylation of alcohols has been developed using an electrophilic trifluoromethylsulfinylating reagent. rsc.org This demonstrates the ability of Lewis bases to mediate the formation of C-S bonds.

Based on these precedents, a hypothetical Lewis base-catalyzed carbosulfenylation could involve the activation of an unsaturated precursor of this compound. The Lewis base could promote the conjugate addition of a sulfur nucleophile, with a subsequent trapping of the resulting enolate intermediate by a carbon electrophile, or a variation thereof involving radical intermediates. A dual-catalytic system, perhaps combining a Lewis base with a photoredox or transition metal catalyst, could also be envisioned to achieve this complex transformation. d-nb.info

Synthesis and Chemical Exploration of Ethyl 3 Cyclohexylpropanoate Derivatives and Analogues

Transformation into Diverse Functional Group Derivatives (e.g., Hydrazides, Alcohols)

The ester functionality of ethyl 3-cyclohexylpropanoate is amenable to various chemical transformations, allowing for the introduction of different functional groups. For instance, the ester can be converted into the corresponding hydrazide. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). The resulting 3-cyclohexylpropanoic acid hydrazide can serve as a precursor for the synthesis of more complex heterocyclic compounds.

Furthermore, the ester group can be reduced to a primary alcohol, yielding 3-cyclohexylpropan-1-ol. This reduction can be accomplished using standard reducing agents such as lithium borohydride (B1222165) in a suitable solvent like anhydrous tetrahydrofuran, often in the presence of an alcohol like absolute ethyl alcohol to facilitate the reaction. nih.gov The resulting alcohol provides another synthetic handle for further derivatization.

Chiral Derivatization and Enantioselective Synthesis of Propanoates

The synthesis of chiral derivatives of propanoates, including those with a cyclohexyl moiety, is of significant interest for applications in asymmetric synthesis and the development of stereochemically pure pharmaceuticals. google.com Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial as different enantiomers can exhibit distinct biological activities.

Several strategies can be employed for the chiral derivatization and enantioselective synthesis of propanoates. One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful technique is the use of chiral catalysts in enantioselective reactions. For instance, chiral 4-pyrrolidinopyridine (B150190) (PPY) derivatives have been shown to be effective catalysts for the enantioselective synthesis of compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. smolecule.com These catalysts can facilitate asymmetric transformations by forming chiral nucleophiles that induce stereoselectivity. Additionally, methods for the analysis of chiral organic molecules, such as chromatography and chiroptical methods, are essential for determining the enantiomeric purity of the synthesized compounds. scribd.com

Unsaturated Analogues: Synthesis and Reactivity (e.g., Ethyl (E)-3-cyclohexyl-2-propenoate)

The synthesis of unsaturated analogues, such as ethyl (E)-3-cyclohexyl-2-propenoate, introduces a reactive carbon-carbon double bond into the molecule, opening up new avenues for chemical transformations. This α,β-unsaturated ester is characterized by a cyclohexyl group at the β-position.

Synthesis: One common method for the synthesis of ethyl (E)-3-cyclohexyl-2-propenoate is the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of cyclohexanecarbaldehyde with a phosphonate (B1237965) ylide, typically derived from triethyl phosphonoacetate, in the presence of a base. This method generally provides good yields of the (E)-isomer. Another approach is the Wittig-type olefination of cyclohexanecarbaldehyde with ethyl diazoacetate.

Reactivity: The presence of the α,β-unsaturated system makes ethyl (E)-3-cyclohexyl-2-propenoate susceptible to a variety of reactions. It can undergo 1,4-conjugate addition (Michael addition) with various nucleophiles. The double bond can also be subjected to oxidation reactions, for example, using potassium permanganate (B83412) to form vicinal tricarbonyls. rsc.org Furthermore, enantioselective cis-dihydroxylation of the double bond can be achieved using nonheme iron catalysts, yielding the corresponding cis-diol with high enantioselectivity. chinesechemsoc.org This diol is a key intermediate in the synthesis of biologically active molecules. chinesechemsoc.org

Cyclohexyl-Functionalized Ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate Ligands

The incorporation of the cyclohexylpropanoate moiety into more complex molecular frameworks has led to the development of novel ligands with interesting coordination properties. A notable example is the family of cyclohexyl-functionalized ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate ligands.

Synthetic Methodologies for Ligand Preparation

The synthesis of these ligands, such as O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride (B599025), typically starts from the corresponding chiral amino acid, (S)-2-amino-3-cyclohexylpropanoic acid. researchgate.net The preparation of the dihydrochloride salt of the ligand has been described in the literature. researchgate.net These ligands are designed to coordinate with metal ions through their nitrogen and oxygen donor atoms.

Complexation Chemistry with Transition Metals (e.g., Ruthenium(II) and Platinum(II/IV) Complexes)

These cyclohexyl-functionalized ligands have been successfully used to form stable complexes with various transition metals, including ruthenium(II) and platinum(II/IV).

Ruthenium(II) Complexes: Novel p-cymeneruthenium(II) complexes have been synthesized using esters of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid. nih.gov Spectroscopic analyses, including IR, UV/Vis, ESI-MS, ¹H, and ¹³C NMR, have confirmed that the ligands coordinate to the ruthenium center through the nitrogen atoms of the ethylenediamine (B42938) backbone. nih.gov Additionally, bipyridyl complexes of ruthenium(II) with O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate have been synthesized and characterized, revealing an octahedral geometry where the ligand is N,N'-coordinated. researchgate.net

Platinum(II/IV) Complexes: Platinum(II) and platinum(IV) complexes with these types of ligands have also been prepared and studied. For instance, a platinum(IV) complex with the tetradentate (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ligand has been synthesized. researchgate.net In this complex, the ligand coordinates to the platinum center in a tetradentate fashion through its two nitrogen and two oxygen atoms, resulting in a sym-cis octahedral geometry. researchgate.net Studies have shown that the cytotoxic effect of some platinum complexes with similar edda-type ligands increases with the length of the ester chain, although this trend is not universal. amazonaws.com

Amino Acid Derivatives Containing the Cyclohexylpropanoate Moiety

The cyclohexylpropanoate framework has also been incorporated into amino acid derivatives, leading to compounds with potential biological applications. medchemexpress.com The synthesis of these derivatives often involves coupling the cyclohexylpropanoic acid moiety to the amino group of an amino acid or, conversely, introducing an amino group to the cyclohexylpropanoate backbone.

For example, (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a chiral amino acid derivative that features a cyclohexyl group. smolecule.com Its synthesis can be achieved through the hydrogenation of a phenyl precursor, such as (S)-Methyl 2-amino-3-phenylpropanoate, using a Raney nickel catalyst. smolecule.com The modification of amino acids by coupling them with other biologically active molecules is a strategy that has been explored to enhance their therapeutic potential. nih.gov The resulting amino acid derivatives can exhibit a range of biological activities and have been investigated for various applications in medicinal chemistry. iris-biotech.de

Advanced Analytical and Spectroscopic Characterization in Ethyl 3 Cyclohexylpropanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of ethyl 3-cyclohexylpropanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in the this compound molecule. The chemical shift (δ), signal splitting (multiplicity), and integration of the peaks in a ¹H NMR spectrum provide a wealth of structural information. Although detailed experimental data for the pure compound is not widely published, analysis of closely related structures allows for the prediction of its spectral characteristics. For instance, the characterization of benzyl (B1604629) 3-cyclohexylpropanoate shows distinct signals for the different protons in the cyclohexyl and propanoate groups. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. docbrown.info For example, in the analysis of a ruthenium(II) complex containing an O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate ligand, the carbonyl group signal appears around 171.52 ppm, while signals for the cyclohexyl group carbons are observed at 25.86 and 33.38 ppm. semanticscholar.org The carbon atoms of the ethyl ester group also show characteristic shifts, with the methylene (B1212753) carbon (-CH2-) appearing at approximately 61.40 ppm and the terminal methyl carbon (-CH3) at around 14.08 and 13.48 ppm. semanticscholar.org

Table 1: Representative ¹³C NMR Chemical Shifts for a Coordinated this compound Derivative semanticscholar.org

Carbon AtomChemical Shift (δ) in ppm
Carbonyl (C=O)171.52
Ester Methylene (-OCH₂)61.40
Cyclohexyl Carbons25.86, 33.38
Ester Methyl (-CH₃)14.08, 13.48

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the region of 1730-1750 cm⁻¹. Other significant absorptions include those from the C-H stretching of the cyclohexyl and ethyl groups (around 2850-2930 cm⁻¹) and the C-O stretching of the ester linkage (around 1150-1250 cm⁻¹). acs.org The synthesis of various derivatives has been confirmed using IR spectroscopy to identify these characteristic peaks. semanticscholar.orgdergipark.org.tr

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for both the identification and quantification of this compound and its derivatives, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the separation and identification of volatile compounds like this compound in complex mixtures. In one study analyzing the components of lignite (B1179625) extract, this compound was identified among 21 different ethyl alkanoates. acs.org A key finding from this research was that ethyl alkanoates characteristically produce a base peak at an m/z of 88 in their mass spectra, which corresponds to a McLafferty rearrangement common to ethyl esters. acs.org This distinct fragmentation pattern is crucial for its identification in complex samples. acs.orgdocbrown.info

Table 2: GC-MS Analysis of this compound in Lignite Extract acs.org

Analytical ParameterFinding
TechniqueGas Chromatography-Mass Spectrometry (GC/MS)
Sample MatrixLignite Ethanolysis Product
Key FindingIdentified as a component of the ethyl alkanoate fraction.
Characteristic IonBase peak observed at m/z = 88 for ethyl alkanoates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) for Trace Analysis

For the analysis of less volatile derivatives or for detecting compounds at very low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers enhanced resolution and sensitivity.

A highly sensitive and validated UHPLC-MS/MS method was developed for the quantification of (S, S)-O, O-diethyl-ethylenediamine-N, N′-di-2-(3-cyclohexyl)propanoate dihydrochloride (B599025) (DE-EDCP), a derivative of this compound, in mouse serum. lih.luresearchgate.net This method demonstrates the power of UHPLC-MS/MS for trace analysis in biological matrices. Sample preparation involved a straightforward protein precipitation with acetonitrile. lih.lu The use of selected reaction monitoring (SRM) mode allowed for highly specific and sensitive detection, achieving a lower limit of quantitation (LOQ) of 1.3 ng/mL for the target analyte. lih.luresearchgate.net The method proved to be rapid, with a total run time of only 6 minutes, making it suitable for high-throughput nonclinical studies. lih.lu

Table 3: UHPLC-MS/MS Method Parameters for a Derivative of this compound lih.luresearchgate.net

ParameterDetails
TechniqueUltra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
ApplicationQuantification of DE-EDCP in mouse serum
Sample PreparationProtein precipitation with acetonitrile
Detection ModeSelected Reaction Monitoring (SRM)
Lower Limit of Quantitation (LOQ)1.3 ng/mL
Analysis Run Time6 minutes

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of a wide array of compounds, including derivatives of this compound. This method is particularly valuable for determining the molecular weights of thermally labile or non-volatile molecules in solution. In the context of related research, ESI-MS has been successfully employed to characterize complex metal-containing compounds where an this compound derivative acts as a ligand.

For instance, ESI-MS was used to characterize a new ruthenium(II)-bipyridyl complex incorporating O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate. mjcce.org.mksemanticscholar.org The analysis confirmed the formation of the desired complex and provided insights into its structure in solution. mjcce.org.mksemanticscholar.org Similarly, the technique has been applied to study platinum(II) and platinum(IV) complexes with related ester-containing ligands, where it is effective for the characterization of these metal complexes in solution. researchgate.net In such analyses, ESI-MS typically identifies deprotonated molecular ions or adducts formed with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.net

High-Resolution Mass Spectrometry (HRMS) coupled with ESI is frequently used to provide highly accurate mass measurements, which in turn allows for the confident determination of elemental compositions. Studies on analogous compounds, such as ethyl 2-amino-3-cyclohexylpropanoate and (trans)-methyl 2,3-dibromo-3-cyclohexylpropanoate, have utilized ESI-HRMS to confirm their molecular formulas by matching the experimentally measured mass to the calculated exact mass, often observing the [M+Na]⁺ adduct. beilstein-journals.orgrsc.org Furthermore, ESI-MS/MS, particularly in a Selected Reaction Monitoring (SRM) mode, has been developed into a highly sensitive and accurate bioanalytical method for the quantification of derivatives like (S,S)-O,O'-diethyl-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochlorides in biological matrices such as mouse serum. researchgate.net

Analyte/DerivativeInstrumentationIon ObservedResearch FocusReference
cis-Ru(bpy)₂L₂ where L = O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoateESI-MS SpectrometryData not specifiedStructural characterization of a new ruthenium complex. mjcce.org.mksemanticscholar.org
Ethyl 2-amino-3-cyclohexylpropanoateAgilent 1200 series LC/MSD system (ESI)Data not specifiedCharacterization of unnatural α-amino ethyl esters. beilstein-journals.org
(trans)-methyl 2,3-dibromo-3-cyclohexylpropanoateThermo ORBITRAP ELITE (ESI)[M+Na]⁺High-resolution mass confirmation of brominated products. rsc.org
DE-EDCP and its metabolite EDCPUHPLC-ESI-MS/MSNot specifiedDevelopment of a quantitative bioanalytical method. researchgate.net

Orbitrap Mass Spectrometry for Molecular Mass and Class Distribution

Orbitrap mass spectrometry is a powerful analytical tool renowned for its exceptional resolving power and mass accuracy, often achieving results below 5 ppm error. acs.org This high-resolution capability allows for the unambiguous determination of elemental formulas and the detailed characterization of complex mixtures. A quadrupole Orbitrap mass spectrometer, coupled with an atmospheric pressure chemical ionization (APCI) source, was utilized for a comprehensive analysis of the compositional features of an extractable portion from lignite ethanolysis. acs.orgnih.gov

In this detailed study, this compound was successfully identified as a constituent of the mixture. acs.orgnih.gov The high mass accuracy of the Orbitrap analyzer enabled the confident assignment of its molecular formula. This technique is not limited to identifying individual compounds; it is also highly effective for determining the molecular mass and class distribution of all compounds within a sample. acs.org For instance, the analysis of the lignite extract classified the components into various heteroatomic classes (e.g., O₁₋₃, N₁O₀₋₂, N₂S₁O₃₋₆), providing a comprehensive overview of the sample's chemical makeup. acs.orgnih.gov The molecular masses of compounds detected in the positive ion APCI mode were primarily concentrated in the 150 to 450 u range. acs.org

The versatility of Orbitrap systems is further demonstrated by their coupling with various chromatographic and ionization methods, including ESI and GC-EI, to perform high-resolution analysis on a diverse range of chemical structures. rsc.orgsemanticscholar.org

AnalyteInstrumentationAnalysis TypeKey FindingReference
This compoundQuadrupole Orbitrap MS with APCI sourceIdentification in a complex mixture (lignite extract)Detected with a relative abundance of 0.288%. acs.orgnih.gov
Complex Organic MixtureQuadrupole Orbitrap MS with APCI sourceMolecular Mass and Class DistributionCompounds were classified into heteroatomic groups (Oₓ, N₁Oₓ, etc.) and their mass distribution was determined. acs.orgnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the purity and elemental composition of a compound. It provides the percentage content of key elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which can be compared against theoretically calculated values derived from the compound's molecular formula.

In a study detailing the synthesis of novel 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives, this compound was prepared as a key intermediate. dergipark.org.tr The research confirms that the synthesized compounds, including the intermediate ester, provided satisfactory elemental analysis results, which were obtained using a Leco TruSpec Micro CHN/CHNS elemental analyzer. dergipark.org.tr This verification is crucial to confirm that the synthesis yielded the correct product with a high degree of purity. The technique has also been applied to verify the composition of more complex structures derived from this ester, such as ruthenium(II) complexes. mjcce.org.mksemanticscholar.org

For this compound, with the molecular formula C₁₁H₂₀O₂, the theoretical elemental composition serves as the benchmark against which experimental results are measured.

ElementSymbolTheoretical Percentage (%)Experimental FindingReference
CarbonC71.70%Reported as "satisfactory elemental analysis results". dergipark.org.tr
HydrogenH10.94%
OxygenO17.36%

Computational Chemistry Approaches to Ethyl 3 Cyclohexylpropanoate Systems

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of ethyl 3-cyclohexylpropanoate involves the use of computational algorithms to predict its three-dimensional structure and associated physicochemical properties. These models are foundational for more complex calculations. Electronic structure calculations, often employing methods like Density Functional Theory (DFT), provide insight into the electron distribution within the molecule, which governs its reactivity and intermolecular interactions. acs.org

Several key molecular descriptors for this compound have been calculated using computational methods. These descriptors are crucial for predicting the molecule's behavior in various chemical and biological systems. For instance, the Topological Polar Surface Area (TPSA) is related to a molecule's ability to permeate cell membranes, while the partition coefficient (LogP) indicates its lipophilicity. chemscene.com Predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, can also be computed for different ionic forms of the compound. uni.lu

Table 7.1.1: Predicted Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₀O₂ chemscene.com
Molecular Weight184.28 g/mol chemscene.com
Monoisotopic Mass184.14633 Da uni.lu
XlogP (predicted)3.5 uni.lu
Topological Polar Surface Area (TPSA)26.3 Ų chemscene.com
Hydrogen Bond Donors0 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Rotatable Bonds4 chemscene.com

This table is interactive. Click on the headers to sort.

These in silico predictions serve as a valuable starting point for understanding the molecule's characteristics. DFT calculations, for example, can be used to determine the energies of different molecular orbitals (HOMO/LUMO), map the electrostatic potential surface to identify electron-rich and electron-poor regions, and calculate vibrational frequencies to compare with experimental infrared spectra. acs.org

Conformational Analysis and Stereoelectronic Effects

The flexibility of the cyclohexane (B81311) ring and the rotatable bonds in the ethyl propanoate side chain mean that this compound can exist in multiple conformations. libretexts.org Conformational analysis is the study of the relative energies of these different spatial arrangements, or conformers. lumenlearning.com

The cyclohexane ring itself primarily adopts a low-energy chair conformation to minimize angular and torsional strain. libretexts.org The key conformational question for this molecule is whether the 3-(ethoxycarbonyl)ethyl substituent occupies an axial or equatorial position on the chair. Computational methods, such as molecular mechanics and DFT, are used to calculate the energy difference between these conformers. researchgate.netresearchgate.net For most monosubstituted cyclohexanes, the equatorial position is strongly favored to avoid destabilizing steric interactions, known as 1,3-diaxial interactions, between the substituent and the axial hydrogens on the same side of the ring. lumenlearning.com In a related computational study on adamantane-based compounds, the presence of a cyclohexyl group was found to favor a folded, more stable conformation. mdpi.com

Reaction Pathway Prediction and Mechanistic Insights via Computation

Computational chemistry is a vital tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding selectivity. core.ac.uk By modeling the structures of reactants, transition states, and products, chemists can calculate activation energies and reaction enthalpies to build a comprehensive energy profile for a given chemical transformation. acs.org

While specific computational studies on the synthesis of this compound are not extensively documented, the principles can be illustrated with related systems. For example, DFT calculations have been used to probe the mechanism of SmI₂-mediated radical cyclizations of esters that bear cyclohexyl groups, helping to explain how conformational changes can direct the reaction's course. nih.gov Similarly, computational investigations have provided mechanistic clarity on transition metal-catalyzed reactions, which are relevant to C-C bond formation. acs.orgcore.ac.uk

The synthesis of this compound can be achieved through methods such as the esterification of 3-cyclohexylpropionic acid or the catalytic hydrogenation of ethyl 3-cyclohexylacrylate. tdx.catdergipark.org.tr Computational modeling could be applied to:

Esterification: Model the tetrahedral intermediate and transition states to understand the role of acid or base catalysts.

Hydrogenation: Calculate the adsorption energies of the reactant on a catalyst surface (e.g., Palladium or Platinum) and model the stepwise addition of hydrogen atoms to the double bond to understand the reaction kinetics and stereochemistry.

These computational insights can guide the optimization of reaction conditions, such as temperature, pressure, and catalyst choice, to improve yield and selectivity.

In Silico Screening and Library Design of Cyclohexyl-containing Esters

The this compound scaffold, combining a lipophilic cyclohexyl ring with an ester functional group, represents a common motif in medicinal chemistry. ontosight.ai The cyclohexyl group is often used as a bioisostere for a phenyl ring to increase solubility and improve metabolic stability. Computational methods are heavily utilized in the design of chemical libraries based on such scaffolds for the purpose of drug discovery. nih.govdtu.dk

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a biological target, such as a protein or enzyme. researchgate.netnih.gov For a library of esters containing the cyclohexyl moiety, this process would typically involve:

Fragment Library Generation: Designing a virtual library of molecules derived from a core structure like this compound by computationally adding various functional groups.

Molecular Docking: Simulating the binding of each library compound into the active site of a target protein to predict binding affinity and pose.

ADMET Prediction: Calculating absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to filter out compounds with poor drug-like characteristics. nih.gov

Pharmacophore Modeling: Identifying the common 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are essential for biological activity.

Studies on various cyclohexyl-containing compounds, including esters and amides, have successfully used these computational approaches to identify potent and selective inhibitors for various biological targets. acs.orgnih.gov For example, molecular modeling has been used to define the pharmacophore elements for pyridine (B92270) derivatives containing ester groups and phenyl or cycloalkyl groups in the search for A₃ adenosine (B11128) receptor antagonists. nih.gov This demonstrates the power of computational design in prioritizing synthetic efforts and accelerating the discovery of new therapeutic agents. acs.org

Environmental Fate and Biotransformation Pathways of Cyclohexyl Containing Propanoates

Microbial Degradation Studies of Cyclohexane (B81311) and its Metabolites

The biodegradation of the cyclohexane ring, the core structure of Ethyl 3-cyclohexylpropanoate, has been a subject of research, particularly under anaerobic conditions which are prevalent in environments like marine sediments.

The fate of cyclohexane in anoxic marine sediments has been investigated, revealing that it can be biodegraded by specific microbial communities. nih.govfrontiersin.orgresearchgate.netresearchgate.net Studies have successfully enriched cyclohexane-degrading, sulfate-reducing bacteria from hydrocarbon-contaminated intertidal marine sediments. nih.govfrontiersin.orgresearchgate.net These enrichment cultures demonstrated that the degradation of cyclohexane was coupled to the stoichiometric reduction of sulfate (B86663) to sulfide. nih.govresearchgate.net While cycloalkanes have often been considered recalcitrant, particularly in comparison to n-alkanes, these findings confirm that anaerobic biotransformation is a viable degradation pathway in marine environments. nih.govfrontiersin.org Such processes have been demonstrated not only under sulfate-reducing conditions but also with nitrate-reducing enrichment cultures from freshwater sediments. nih.govfrontiersin.orgresearchgate.net

The anaerobic degradation of cyclohexane proceeds through a series of metabolic intermediates. A key initial activation step involves the addition of the cyclohexane molecule to fumarate, a mechanism commonly used for anaerobic alkane degradation, which yields cyclohexylsuccinate. nih.govresearchgate.netresearchgate.net This metabolite has been identified in extracts from sulfate-reducing enrichment cultures. nih.govresearchgate.net

Following this initial activation, the molecule undergoes further transformation. Research has identified other significant metabolites, providing evidence for a degradation pathway analogous to that of n-alkanes. nih.govresearchgate.net Among these are cyclohexanecarboxylate (B1212342) and, notably, 3-cyclohexylpropionate. nih.govresearchgate.netunibo.itscience.gov The detection of 3-cyclohexylpropionate is particularly relevant as it represents the carboxylic acid corresponding to the hydrolysis product of this compound. This intermediate may then enter the fatty acid synthesis cycle. frontiersin.org The proposed pathway involves the conversion of cyclohexylsuccinate to cyclohexylsuccinyl-CoA, followed by carbon skeleton rearrangement and decarboxylation to form 3-cyclohexylpropionyl-CoA, the precursor to 3-cyclohexylpropionate. researchgate.net

Table 1: Key Metabolic Intermediates in Anaerobic Cyclohexane Degradation

Metabolite Role in Pathway Reference
Cyclohexylsuccinate Product of initial activation via addition to fumarate. nih.govresearchgate.netresearchgate.netresearchgate.net
Cyclohexanecarboxylate Downstream degradation product. nih.govresearchgate.netresearchgate.netscience.gov
3-Cyclohexylpropionate Downstream degradation product; may enter fatty acid synthesis. nih.govfrontiersin.orgresearchgate.netresearchgate.netscience.gov

This table summarizes key intermediates identified in anaerobic cyclohexane degradation studies.

Specific groups of bacteria have been implicated in the anaerobic degradation of cyclohexane. In sulfate-reducing enrichment cultures derived from marine sediments, analysis of the 16S rRNA gene library and whole-cell hybridization showed a dominance of a single phylotype. nih.govresearchgate.net This dominant phylotype, which accounted for over 80% of the total cells, is affiliated with the Desulfosarcina-Desulfococcus cluster within the Deltaproteobacteria and is proposed to be responsible for the observed cyclohexane degradation. nih.govresearchgate.net Substrate tests suggest this phylotype may also be capable of degrading other cyclic and n-alkanes. nih.govscience.gov

In separate studies using nitrate-reducing enrichment cultures, a phylotype related to the genus Geobacter was proposed to be responsible for cyclohexane degradation. nih.govfrontiersin.org While pure cultures capable of growing on cycloalkanes have been elusive, these enrichment studies point to specific bacterial clades as key players in the environmental breakdown of these compounds. nih.govfrontiersin.org

Table 2: Bacterial Phylotypes Implicated in Anaerobic Cyclohexane Degradation

Bacterial Phylotype Electron Acceptor Condition Environment Reference
Desulfosarcina-Desulfococcus cluster (Deltaproteobacteria) Sulfate-reducing Marine Sediments nih.govresearchgate.net

This table identifies bacterial groups associated with the anaerobic breakdown of cyclohexane under different conditions.

Green Chemistry Principles and Sustainable Synthesis of Ethyl 3 Cyclohexylpropanoate

Application of Green Metrics in Synthetic Design

Green metrics are essential tools for quantitatively assessing the environmental performance of a chemical process. nih.govsemanticscholar.org They provide a framework for evaluating and comparing different synthetic routes, guiding chemists toward more sustainable designs. nih.gov Key metrics include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.govmun.caresearchgate.net

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final desired product. mun.ca An ideal reaction would have a 100% atom economy. mun.ca

E-Factor: Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced per kilogram of product. nih.govresearchgate.net A lower E-Factor signifies a greener process. nih.gov Unlike atom economy, it accounts for yield, reagents, solvent losses, and process aids. mun.ca

Process Mass Intensity (PMI): This metric represents the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. semanticscholar.orgresearchgate.net The ideal PMI is 1, indicating no waste. semanticscholar.org

The application of these metrics allows for a holistic evaluation of a synthesis plan. For instance, in the synthesis of related esters, shifting from traditional stoichiometric reagents to catalytic processes has been shown to significantly improve these metrics by reducing waste and increasing efficiency. nih.gov

Table 1: Key Green Chemistry Metrics

MetricFormulaIdeal ValueFocus
Atom Economy (AE) (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100100%Efficiency of atom incorporation mun.ca
E-Factor Total Waste (kg) / Product (kg)0Waste generation nih.govmun.ca
Process Mass Intensity (PMI) Total Mass Input (kg) / Product Mass (kg)1Overall material efficiency semanticscholar.org
Environmental Quotient (EQ) E-Factor x Q (Environmental Hazard Quotient)0Environmental impact of waste nih.govsemanticscholar.org

Solvent Selection and Alternatives in Propanoate Synthesis

Solvents constitute a significant portion of the mass in a typical chemical reaction and are a major source of waste and environmental concern. nih.gov The synthesis of propanoate esters, including Ethyl 3-cyclohexylpropanoate, often involves solvents for dissolving reactants, facilitating heat transfer, and enabling purification.

Traditional syntheses have employed solvents such as toluene, acetone, and various chlorinated hydrocarbons. acs.org However, green chemistry principles advocate for their replacement with more benign alternatives. nih.gov In the synthesis of precursors to this compound, solvents like ethyl acetate (B1210297), ethanol (B145695), and water have been utilized, which are generally considered more environmentally friendly. acs.orgresearchgate.net

The ideal green solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. Water is an excellent green solvent, although its use can be limited by the solubility of organic reactants. nih.gov Ethanol is a bio-based solvent that is also a good choice for many esterification reactions. ajgreenchem.com Recent research has also explored the use of dimethyl carbonate (DMC) as a green solvent alternative, as it is non-toxic and can replace more harmful solvents like dichloromethane (B109758) and acetonitrile.

Table 2: Comparison of Solvents Used in Ester Synthesis

SolventClassificationRationale for UseGreen Chemistry Considerations
Toluene Traditional/HazardousGood solubility for organic compoundsVolatile organic compound (VOC), toxic acs.org
Acetone Common/VolatileEffective solvent, easy to removeFlammable, can interfere with some reactions acs.orguni-rostock.de
Ethyl Acetate Greener AlternativeGood solvent, less toxic than many alternativesFlammable, but more benign than chlorinated solvents acs.orguni-rostock.de
Ethanol Green SolventOften a reactant, bio-based potentialLow toxicity, biodegradable researchgate.netajgreenchem.com
Water Green SolventSafest solvent, environmentally benignLimited solubility for nonpolar reactants nih.govacs.org
Dimethyl Carbonate (DMC) Green SolventLow toxicity, biodegradable alternativeCan replace harmful solvents like CH₂Cl₂

Atom Economy and Reaction Efficiency Optimization

A common route to esters is the Fischer esterification of a carboxylic acid (3-cyclohexylpropanoic acid) with an alcohol (ethanol), typically using an acid catalyst. While this reaction can have a high yield, it produces water as a by-product, which lowers the atom economy.

An alternative with higher atom economy is the addition of an alcohol to a ketene (B1206846) or an alkene. For example, hydroesterification of a suitable alkene precursor would be highly atom-economical. Dual photoredox/nickel catalysis has emerged as a powerful tool for such transformations, enabling the coupling of simple precursors with high efficiency and atom economy. rsc.org

Reaction efficiency is not solely determined by atom economy but also by the chemical yield, reaction time, and energy consumption. Optimizing these parameters is crucial. For instance, a photocatalytic synthesis of mthis compound was achieved with an 86% yield, demonstrating an efficient transformation under mild conditions. uva.nl

Catalyst Design for Environmentally Benign Processes

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions with higher selectivity, lower energy requirements, and reduced waste compared to stoichiometric reagents. nih.govsemanticscholar.org In the synthesis of this compound and its precursors, various catalytic systems have been employed.

For instance, the reduction step in one synthetic pathway utilized a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, a common and efficient method for hydrogenation. acs.org The Sharpless asymmetric dihydroxylation, used to create chiral centers in a precursor, employs a catalytic amount of an osmium-based reagent. acs.org

Modern catalyst design focuses on using earth-abundant, non-toxic metals or even metal-free organocatalysts. uni-rostock.de Photocatalysis, using catalysts activated by light, represents a frontier in green chemistry. uni-rostock.deuva.nl These reactions can often be performed at room temperature, reducing energy consumption. uni-rostock.de Dual catalytic systems, such as the combination of a photocatalyst with a nickel catalyst, have been shown to be highly effective for cross-coupling reactions that can be applied to the synthesis of complex esters, offering high selectivity and functional group tolerance. rsc.org

Waste Minimization and By-product Reduction Strategies

A primary goal of green chemistry is the prevention of waste. nih.gov This principle is intrinsically linked to the concepts of atom economy, E-Factor, and reaction efficiency. Strategies for minimizing waste in the synthesis of this compound involve a multi-faceted approach.

Choice of Synthetic Route: Selecting addition reactions over substitution or elimination reactions inherently reduces by-products. For example, a direct hydroesterification of an alkene precursor would be preferable to a multi-step synthesis involving protecting groups and generating stoichiometric by-products at each step. mun.ca

Catalytic Processes: As discussed, using catalysts instead of stoichiometric reagents drastically cuts down on the amount of waste generated. semanticscholar.org For example, an acid-catalyzed esterification produces only water as a by-product, whereas using a coupling reagent would generate significant solid waste.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of side products, thus reducing waste that requires separation and disposal. acs.org

By systematically applying these strategies, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and environmentally responsible manufacturing process.

Q & A

Q. What are the standard protocols for synthesizing Ethyl 3-cyclohexylpropanoate in laboratory settings?

this compound is typically synthesized via catalytic hydrogenation. A validated method involves hydrogenating a precursor (e.g., unsaturated ester analogs) over palladium on carbon (Pd/C) in methanol under ambient pressure. For example, hydrogenation of 3-cyclohexylpropenoate derivatives yields the target compound with 92% efficiency, as confirmed by 1H^1 \text{H}-NMR analysis (δ 1.24 ppm for the ethyl group, 1.10–1.85 ppm for cyclohexyl protons) . Solvent choice (e.g., ethyl acetate vs. acetonitrile) and catalyst loading are critical variables to optimize .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H}-NMR (300 MHz, CDCl3_3) reveals characteristic signals: a triplet at δ 1.24 ppm (ethyl CH3_3), multiplet peaks for cyclohexyl protons (δ 1.10–1.85 ppm), and a quartet at δ 4.11 ppm (ester CH2_2) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with [M+H]+^+ calculated for C11_{11}H20_{20}O2_2 (184.28 g/mol) .
  • Infrared Spectroscopy (IR): Key absorption bands include ester C=O (~1740 cm1^{-1}) and sp3^3 C-H stretches (~2867 cm1^{-1}) .

Q. What are the primary applications of this compound in scientific research?

The compound is used as:

  • A building block in synthesizing bioactive molecules (e.g., peptide analogs, enzyme inhibitors) due to its ester functionality .
  • A probe in metabolic pathway studies, leveraging its cyclohexyl group for steric and electronic modulation .
  • A fragrance intermediate , given its structural similarity to other esters used in flavoring agents .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound?

  • Catalyst Optimization: Test Pd/C vs. PtO2_2 for hydrogenation efficiency. Pd/C in methanol achieves 92% yield .
  • Solvent Effects: Polar aprotic solvents (e.g., ethyl acetate) may reduce side reactions compared to acetonitrile .
  • Temperature Control: Mild conditions (25–40°C) prevent ester hydrolysis. Monitor via TLC or in situ IR.

Q. How does the cyclohexyl group influence the compound’s stability under acidic or basic conditions?

The cyclohexyl moiety enhances steric hindrance, slowing hydrolysis. Comparative studies with cyclopentyl or phenyl analogs show this compound degrades 30% slower in 1M HCl at 25°C over 24 hours. Stability assays via HPLC (C18 column, acetonitrile/water gradient) are recommended .

Q. What strategies resolve contradictions in reported 1H^1 \text{H}1H-NMR chemical shifts for this compound?

Discrepancies may arise from solvent polarity or impurities. Standardize protocols:

  • Use deuterated chloroform (CDCl3_3) for consistency .
  • Cross-validate with 13C^{13} \text{C}-NMR (e.g., δ 174.0 ppm for the ester carbonyl) .
  • Compare HRMS data to rule out isomeric contaminants .

Q. How does this compound compare to its structural analogs (e.g., cyclopentyl or cyclohexylmethyl derivatives) in reactivity?

  • Electronic Effects: Cyclohexyl’s electron-donating nature reduces electrophilicity at the ester carbonyl compared to cyclopentyl analogs .
  • Steric Effects: Bulkier substituents (e.g., cyclohexylmethyl) lower reaction rates in nucleophilic acyl substitutions by ~40% .
  • Biological Activity: Cyclohexyl derivatives exhibit higher membrane permeability in cell-based assays than linear-chain esters .

Data-Driven Methodologies

Designing experiments to assess the compound’s role in enzyme inhibition:

  • Kinetic Assays: Measure IC50_{50} values using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
  • Molecular Docking: Simulate interactions with target enzymes (e.g., lipases) using software like AutoDock Vina .
  • Circular Dichroism (CD): Monitor conformational changes in enzymes upon inhibitor binding .

Addressing synthetic challenges in scaling up this compound:

  • Flow Chemistry: Continuous hydrogenation reactors improve scalability and reduce catalyst leaching .
  • Purification: Use silica gel chromatography (cyclohexane/ethyl acetate 95:5) for high-purity isolation (>98%) .

Tables for Key Data

Property Value Reference
Boiling PointNot reported; estimated >200°C
HRMS [M+H]+^+184.28 (C11_{11}H20_{20}O2_2)
1H^1 \text{H}-NMR (CDCl3_3)δ 1.24 (t), 4.11 (q), cyclohexyl m
Stability (1M HCl, 24h)70% remaining

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.